molecular formula C11H18N4O B11113447 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B11113447
M. Wt: 222.29 g/mol
InChI Key: MQLQUVYCCDEMTP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves the condensation of 1-ethylpiperazine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond acceptor, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness: 1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its combined pyrazole and piperazine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual-ring structure allows for versatile interactions in various chemical and biological contexts .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H18N4O/c1-3-14-6-8-15(9-7-14)11(16)10-4-5-12-13(10)2/h4-5H,3,6-9H2,1-2H3

InChI Key

MQLQUVYCCDEMTP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=NN2C

Origin of Product

United States

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